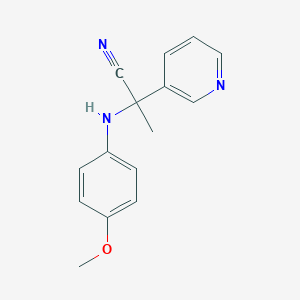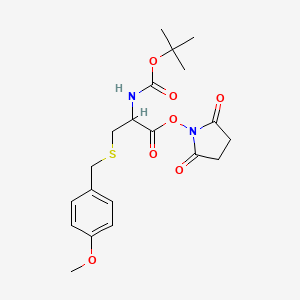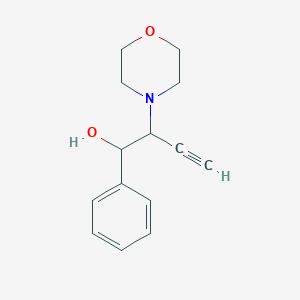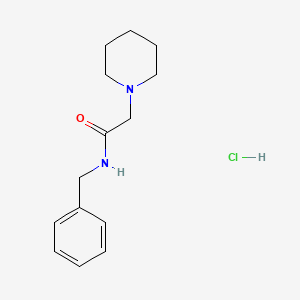
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile is an organic compound that features both aromatic and nitrile functional groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile typically involves the reaction of 4-methoxyaniline with a pyridine derivative under specific conditions. Common synthetic routes may include:
Nucleophilic Substitution: Reacting 4-methoxyaniline with a halogenated pyridine derivative in the presence of a base.
Condensation Reactions: Using condensation reactions to form the nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine.
Scientific Research Applications
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The nitrile group might play a role in binding to active sites, while the aromatic rings could facilitate interactions through π-π stacking or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenylamino)-2-(pyridin-2-yl)propanenitrile: Similar structure but with the pyridine ring in a different position.
2-(4-Methoxyphenylamino)-2-(pyridin-4-yl)propanenitrile: Another positional isomer.
2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)butanenitrile: Similar but with an extended carbon chain.
Uniqueness
The specific positioning of the methoxy and pyridine groups in 2-(4-Methoxyphenylamino)-2-(pyridin-3-yl)propanenitrile may confer unique properties in terms of reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C15H15N3O/c1-15(11-16,12-4-3-9-17-10-12)18-13-5-7-14(19-2)8-6-13/h3-10,18H,1-2H3 |
InChI Key |
TWQJOAHEAVKIFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1=CN=CC=C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)



![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)


![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)




